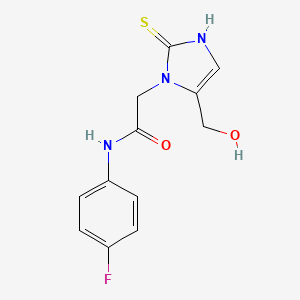

N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c13-8-1-3-9(4-2-8)15-11(18)6-16-10(7-17)5-14-12(16)19/h1-5,17H,6-7H2,(H,14,19)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXWKUQBMDISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C(=CNC2=S)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132103 | |

| Record name | N-(4-Fluorophenyl)-2,3-dihydro-5-(hydroxymethyl)-2-thioxo-1H-imidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105191-65-8 | |

| Record name | N-(4-Fluorophenyl)-2,3-dihydro-5-(hydroxymethyl)-2-thioxo-1H-imidazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-2,3-dihydro-5-(hydroxymethyl)-2-thioxo-1H-imidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Mercapto Group: The mercapto group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the imidazole derivative.

Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde in the presence of a base.

Acylation: The final step involves the acylation of the imidazole derivative with 4-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring or the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological macromolecules.

Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The mercapto group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

*Molecular weight inferred from analogs in ; exact value for target compound requires confirmation.

Key Observations:

- Fluorophenyl vs. Methylbenzyl : The 4-fluorophenyl group enhances electronic effects (electron-withdrawing) and bioavailability compared to the 4-methylbenzyl analog, which increases lipophilicity .

- Thiol vs. Thioether : The 2-mercapto group in the target compound may confer redox activity or metal-binding capacity, unlike thioether-linked analogs (e.g., Compound 9 in ).

- Heterocyclic Additions: Derivatives with thiazole (Compound 9) or pyridazinone () substituents show divergent biological activities, emphasizing the role of heterocycles in target specificity.

Physicochemical Properties

- Solubility: The hydroxymethyl (-CH2OH) group improves aqueous solubility compared to non-polar analogs like the 4-methylbenzyl derivative .

- Molecular Weight : Most analogs fall within 275–420 Da, aligning with Lipinski’s rule for drug-likeness. Exceptions include flufenacet (411.3 Da), which is larger due to its thiadiazole moiety .

- Crystallinity : The dihydrate form of a related imidazole-acetamide () demonstrates how hydration impacts solubility and stability.

Biological Activity

N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide, with the CAS number 1105191-65-8, is a synthetic compound notable for its diverse biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C12H12FN3O2S

- Molecular Weight: 281.31 g/mol

- Key Functional Groups: Fluorophenyl, hydroxymethyl, mercapto-imidazole

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring: Utilizing the Debus-Radziszewski synthesis method.

- Introduction of the Mercapto Group: Achieved through thiolation reactions.

- Hydroxymethylation: Involves adding a hydroxymethyl group using formaldehyde.

- Acylation: The final step includes acylating the imidazole derivative with 4-fluorophenylacetyl chloride.

The biological activity of N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition: The mercapto group may participate in redox reactions, influencing enzyme activity.

- Receptor Modulation: The structure has been shown to interact with GABA-A receptors, acting as a positive allosteric modulator (PAM) .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has demonstrated significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The observed mechanism involves inhibition of protein synthesis and nucleic acid production .

Case Studies

-

GABA-A Receptor Interaction:

A study indicated that derivatives similar to N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide exhibit enhanced metabolic stability compared to traditional drugs like alpidem. These findings suggest potential therapeutic applications in treating anxiety disorders through modulation of GABA-A receptors . -

Antibiofilm Activity:

The compound has shown efficacy in disrupting biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Q & A

Q. What are the optimal synthetic routes for N-(4-Fluorophenyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole precursor and a chloroacetamide derivative. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) facilitates deprotonation of the thiol group, enabling reaction with 2-chloro-N-(4-fluorophenyl)acetamide. Post-synthesis, recrystallization in ethanol or methanol improves purity. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar excess of chloroacetamide) are critical for yields >70%. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. How should researchers approach spectroscopic characterization (e.g., NMR, IR, mass spectrometry) to confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Focus on diagnostic signals: the 4-fluorophenyl group shows a doublet near δ 7.2–7.4 ppm (J = 8.5 Hz), while the hydroxymethyl group (-CH₂OH) resonates at δ 4.5–4.7 ppm. The thiol (-SH) proton is often absent due to exchange broadening but can be confirmed via derivatization (e.g., alkylation).

- IR: Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the acetamide moiety.

- HRMS: Use ESI+ mode to observe [M+H]⁺, with exact mass matching theoretical calculations (e.g., C₁₂H₁₁FN₃O₂S: 296.06 g/mol). Cross-reference with published spectra of structurally related imidazole-acetamide derivatives .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies during single-crystal X-ray diffraction analysis?

Methodological Answer: For challenging datasets (e.g., twinned crystals or weak diffraction):

- Software Tools: Use SHELXL for refinement, leveraging its robust handling of non-standard space groups and restraints for disordered regions. For initial phasing, SHELXD or SIR97 (direct methods) is recommended .

- Data Quality: Collect high-resolution data (≤1.0 Å) to improve electron density maps. Apply multi-scan absorption corrections (e.g., SADABS) to mitigate anisotropic effects.

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for intermolecular interaction analysis. Discrepancies in bond lengths (>0.02 Å) may indicate refinement overfitting .

Q. How can in silico molecular docking studies evaluate COX-1/COX-2 inhibition potential, given structural similarity to imidazole-based inhibitors?

Methodological Answer:

- Target Preparation: Retrieve COX-1/COX-2 crystal structures (PDB: 1PTH, 3LN1). Remove water molecules and add polar hydrogens.

- Ligand Preparation: Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*), then generate .pdbqt files in AutoDockTools.

- Docking Protocol: Use AutoDock Vina with a grid box centered on the active site (coordinates: COX-2: x=22.4, y=16.8, z=46.2). Validate with known inhibitors (e.g., celecoxib) to ensure scoring consistency (ΔG ~-9 kcal/mol). Analyze binding poses for hydrogen bonds with Tyr385 and hydrophobic interactions with Val523 .

Q. What methodologies investigate the compound’s stability under varying pH/temperature conditions, particularly thiol group oxidation?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Oxidation Susceptibility: Treat with 3% H₂O₂ at 25°C and track thiol loss via Ellman’s assay (λ = 412 nm). Compare with stabilized analogs (e.g., methylthio derivatives).

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Stabilizers like EDTA (0.01% w/v) can mitigate metal-catalyzed oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.